N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide
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Overview
Description
N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide is a complex organic compound that features a unique structure combining an indole and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide typically involves the condensation of a substituted isatin with a benzothiophene derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. For instance, the condensation reaction between thiocarbohydrazide and substituted isatin in aqueous ethanol has been reported as an effective method .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups, onto the indole or benzothiophene rings.
Scientific Research Applications
N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. For instance, similar compounds have been shown to bind to cannabinoid receptors, influencing pain pathways and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
N’-[(3Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-benzohydrazide: A selective type-2 cannabinoid receptor agonist with potential therapeutic applications.
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide: Another indole derivative with potential biological activities.
Uniqueness
What sets N’-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide apart is its unique combination of an indole and benzothiophene moiety, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H11BrClN3O2S |
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Molecular Weight |
448.7 g/mol |
IUPAC Name |
N-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H11BrClN3O2S/c1-8-6-7-10-12(13(8)19)15(17(24)21-10)22-23-18(25)16-14(20)9-4-2-3-5-11(9)26-16/h2-7,21,24H,1H3 |
InChI Key |
VCSVJXYYAOYMTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2N=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)O)Br |
Origin of Product |
United States |
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